molecular formula C19H11F3N4O3S B11360381 N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-4-carboxamide

N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11360381
M. Wt: 432.4 g/mol
InChI Key: KUSLCCREMPYMOU-UHFFFAOYSA-N
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Description

N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a trifluoromethyl group, a benzofuran ring, and a thiadiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Formation of the Thiadiazole Ring: This can be accomplished through cyclization reactions involving thiourea derivatives.

    Coupling Reactions: The final step involves coupling the benzofuran and thiadiazole moieties under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and benzofuran moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, thiadiazole derivatives, and trifluoromethylated compounds. Examples include:

    Benzofuran-2-carboxamide: A simpler analog with potential biological activity.

    1,2,3-Thiadiazole-4-carboxamide: A related compound with similar structural features.

    Trifluoromethylbenzene: A compound with a trifluoromethyl group but lacking the benzofuran and thiadiazole moieties.

Uniqueness

The uniqueness of N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-1,2,3-thiadiazole-4-carboxamide lies in its combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H11F3N4O3S

Molecular Weight

432.4 g/mol

IUPAC Name

N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]-1-benzofuran-3-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C19H11F3N4O3S/c20-19(21,22)10-4-3-5-11(8-10)23-18(28)16-15(12-6-1-2-7-14(12)29-16)24-17(27)13-9-30-26-25-13/h1-9H,(H,23,28)(H,24,27)

InChI Key

KUSLCCREMPYMOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)C4=CSN=N4

Origin of Product

United States

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